molecular formula C7H6N2O B2378290 5-(1H-pyrrol-2-yl)isoxazole CAS No. 855742-05-1

5-(1H-pyrrol-2-yl)isoxazole

Cat. No.: B2378290
CAS No.: 855742-05-1
M. Wt: 134.138
InChI Key: IOPGETFDVKMTBS-UHFFFAOYSA-N
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Description

5-(1H-pyrrol-2-yl)isoxazole is a heterocyclic compound that contains both a pyrrole and an isoxazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Future Directions

The future directions for the study of 5-(1H-pyrrol-2-yl)isoxazole could involve further exploration of its synthesis, properties, and potential applications. Isoxazoles are a promising class of compounds in medicinal chemistry, and there is ongoing research into their synthesis and use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrrol-2-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. This method is known for its high regioselectivity and efficiency. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-pyrrol-2-yl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives of carbonyl compounds .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(1H-pyrrol-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 5-(1H-pyrrol-2-yl)isoxazole is unique due to the presence of both a pyrrole and an isoxazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

5-(1H-pyrrol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPGETFDVKMTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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